molecular formula C11H11NS B13298686 N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine

N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine

Cat. No.: B13298686
M. Wt: 189.28 g/mol
InChI Key: HMEQPVKVEQYMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine is a benzothiophene derivative research chemical with potential applications in medicinal chemistry and drug discovery research. This specialized compound features a benzothiophene core structure, which is a privileged scaffold in pharmaceutical development known for its diverse biological activities . The prop-2-en-1-yl (allylamine) substitution pattern present in this molecule may contribute to enhanced biological activity and molecular interactions, similar to other benzothiophene-amine derivatives documented in scientific literature . Researchers investigating benzothiophene compounds have explored their potential as therapeutic agents, with scientific studies indicating possible applications as antimalarial agents and cyclooxygenase-2 (COX-2) inhibitors . The structural characteristics of this compound, particularly the amine functionalization at the 7-position of the benzothiophene ring system, make it a valuable intermediate for developing enzyme inhibitors and receptor modulators . Similar benzothiophene derivatives have demonstrated inhibitory effects against Plasmodium falciparum, the primary parasite responsible for malaria, suggesting potential application in antimalarial drug discovery programs . Additionally, structural analogs have shown promise as COX-2 inhibitors with potential anti-inflammatory and pain management applications, representing alternatives to traditional nonsteroidal anti-inflammatory drugs like ibuprofen . The molecular architecture of this compound provides synthetic versatility for further chemical modifications, enabling researchers to develop structure-activity relationship profiles and optimize pharmacological properties. As with all research chemicals, this product is designated For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound according to appropriate laboratory safety protocols and applicable regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

N-prop-2-enyl-1-benzothiophen-7-amine

InChI

InChI=1S/C11H11NS/c1-2-7-12-10-5-3-4-9-6-8-13-11(9)10/h2-6,8,12H,1,7H2

InChI Key

HMEQPVKVEQYMGL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of N Prop 2 En 1 Yl 1 Benzothiophen 7 Amine

Reactivity of the Amine Group

The secondary amine group in N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine is a key site for chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

Nucleophilic Reactivity and Functionalization

The nitrogen atom of the amine can act as a nucleophile, participating in a variety of reactions to form new covalent bonds. This allows for the functionalization of the molecule at the nitrogen center. Common reactions include alkylation and acylation.

Alkylation: The amine can react with alkyl halides or other electrophilic alkylating agents to form tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. The choice of solvent and base is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. semanticscholar.orgacs.org For instance, reductive amination with ketones, catalyzed by a Lewis acid like tin(II) triflate, provides an efficient route to tertiary arylamines. researchgate.netresearchgate.net

Acylation: Reaction with acid chlorides or anhydrides leads to the formation of amides. beilstein-journals.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl produced. acs.org The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. beilstein-journals.org

Below is a table summarizing representative functionalization reactions of the amine group.

Reaction TypeReagent ExampleProduct TypeCatalyst/Conditions
AlkylationMethyl IodideTertiary AmineMild Base (e.g., K2CO3)
Reductive AminationAcetoneIsopropyl-substituted Tertiary AmineSn(OTf)2, PMHS
AcylationAcetyl ChlorideN-acylated AmidePyridine
ArylationPhenyl BromideTriarylaminePalladium catalyst, ligand

Formation of Supramolecular Assemblies via Amine Interactions

The amine group, with its N-H bond, can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. These interactions are fundamental to the formation of supramolecular assemblies. researchgate.net In the solid state, this compound is expected to form hydrogen-bonded networks. researchgate.netgoogle.comwikipedia.orghp.gov.in

The nature of these assemblies can be influenced by the steric and electronic properties of the benzothiophene (B83047) and allyl groups. For example, studies on allylamine (B125299) adducts with alcohols have shown the formation of well-defined hydrogen-bonding motifs, leading to layered or topologically complex structures. researchgate.netgoogle.comwikipedia.orghp.gov.in Similarly, benzene-1,3,5-tricarboxamide (B1221032) monomers with peripheral N-H groups form stabilized helical assemblies through extra hydrogen bonding interactions. nih.gov It is plausible that this compound could form analogous organized structures through intermolecular N-H···N or N-H···S hydrogen bonds.

Reactivity of the Allyl Moiety

The allyl group provides a versatile handle for a range of chemical transformations, including polymerization, addition reactions, and pericyclic reactions.

Polymerization Pathways (e.g., Free Radical Polymerization)

The double bond of the allyl group can undergo polymerization, most commonly through a free-radical mechanism. However, the free-radical polymerization of allylic monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, non-propagating radical. semanticscholar.orgresearchgate.net

Despite this, the polymerization of allylamine and its derivatives has been achieved, often by using their protonated salts to alter the electronic properties of the monomer. semanticscholar.orgresearchgate.net For instance, the free radical polymerization of allylamine salts in aqueous media using a water-soluble initiator has been reported to yield poly(allylamine). semanticscholar.orgresearchgate.net It is conceivable that this compound could be polymerized under similar conditions, potentially leading to a polymer with interesting electronic and material properties derived from the benzothiophene units.

The table below outlines a hypothetical free-radical polymerization of this compound hydrochloride.

ParameterCondition/Value
MonomerThis compound hydrochloride
Initiator2,2′-Azobis(2-methylpropanediamine)dihydrochloride
SolventWater
Temperature50-70 °C
Resulting PolymerPoly(N-(1-benzothiophen-7-yl)allylamine hydrochloride)

Addition Reactions and Cycloadditions

The double bond of the allyl group is susceptible to electrophilic addition reactions. Common examples include the addition of halogens (e.g., Br2) and hydrogen halides (e.g., HBr). The regioselectivity of these additions would be influenced by the electronic effects of the attached arylamine group.

The allyl group can also participate in cycloaddition reactions. For example, in a [4+2] Diels-Alder reaction, the allyl group could act as the dienophile, reacting with a suitable diene. acs.org Furthermore, [2+2] cycloadditions can be induced photochemically. For instance, cocrystals of chlorinated anilines and bipyridylethylenes undergo a solid-state [2+2] cycloaddition upon exposure to UV light. acs.org This suggests that this compound might undergo similar reactions under appropriate conditions.

Photoisomerization and Electrocyclization Reactions

Photoisomerization is a common reaction for molecules containing allyl groups, often involving cis-trans isomerization around the double bond or migration of the double bond. wikipedia.org For allyl-substituted aromatic compounds, irradiation with UV light can lead to isomerization to the corresponding propenyl derivative. acs.orgresearchgate.net This isomerization can also be catalyzed by transition metals or strong bases. nih.gov

Electrocyclization reactions are also a possibility. N-allyl enamines can undergo intramolecular tandem cyclization under electrochemical conditions to form fused azabicycles. researchgate.net Given that the this compound contains an N-allyl arylamine substructure, it is plausible that it could undergo analogous intramolecular cyclization reactions, either photochemically or electrochemically, to generate novel heterocyclic systems.

Transformations Involving the Benzothiophene Core

The benzothiophene scaffold of this compound is a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into oxidative processes targeting the sulfur atom and functionalization of the carbon framework through C-H activation. Such reactions are crucial for the synthesis of novel derivatives with potentially enhanced biological or material properties.

Oxidative Modifications (e.g., Sulfur Oxidation)

The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations significantly alter the electronic properties of the benzothiophene system, as the sulfur lone pair is engaged in bonding with oxygen. This modification can influence the molecule's reactivity, stability, and intermolecular interactions.

While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related benzothiophene derivatives provides a clear precedent. For instance, the oxidation of 2,7-dibromo- organic-chemistry.orgbenzothieno[3,2-b] organic-chemistry.orgbenzothiophene (2,7-diBr-BTBT) has been successfully achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org This process can be controlled to yield either the corresponding 5,5-dioxide or the 5,5,10,10-tetraoxide, depending on the stoichiometry of the oxidant and the reaction conditions. rsc.org The oxidation of the thiophene (B33073) sulfur transforms the electron-donating thienyl group into a strongly electron-accepting sulfonyl group. rsc.org

In a similar vein, it is anticipated that the treatment of this compound with a suitable oxidant would yield the corresponding sulfoxide (B87167) and sulfone. The reaction would likely proceed as depicted in the following scheme:

Scheme 1: Proposed Oxidation of this compound

The choice of oxidizing agent and reaction conditions would be critical in selectively obtaining the sulfoxide or the sulfone. Mild oxidizing agents would favor the formation of the sulfoxide, while stronger oxidants or an excess of the reagent would lead to the sulfone.

Furthermore, the allyl group introduces another site for oxidative transformations. Oxidative cyclization of N-allyl amides and related compounds is a known process that can lead to the formation of oxazolines and other heterocyclic structures. organic-chemistry.orgchemrxiv.orgrsc.org While the amino group in the target molecule is not an amide, under certain catalytic conditions, intramolecular cyclization involving the allyl group and the nitrogen or the benzothiophene ring could be envisioned.

Functionalization via C-H Activation

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical way to introduce complexity into molecules. For this compound, several C-H bonds on the benzothiophene core are potential sites for functionalization. Palladium-catalyzed C-H activation is a particularly well-developed methodology for such transformations. nih.govumn.edunih.gov

The amine functionality can act as a directing group, facilitating the activation of C-H bonds at specific positions. In the context of alicyclic amines, palladium catalysis has been shown to enable transannular C-H functionalization at sites remote from the nitrogen atom. umn.edunih.gov For this compound, the amino group could direct a palladium catalyst to activate C-H bonds on the benzene (B151609) or thiophene portion of the benzothiophene core.

A plausible strategy for C-H functionalization could involve a dearomatization-rearomatization sequence. nih.gov In some palladium-catalyzed reactions of benzothiophenes, a dearomatized intermediate has been isolated. This intermediate, bearing an exocyclic alkene, can then be functionalized before rearomatization is induced, leading to a net C-H functionalization. nih.gov

The potential sites for C-H activation on the benzothiophene core are influenced by both the directing effect of the amino group and the inherent reactivity of the heterocyclic system. The positions ortho to the amino group (C-6) and the C-H bonds on the thiophene ring (C-2 and C-3) are likely candidates for functionalization.

Table 1: Potential C-H Functionalization Reactions of this compound

Reaction TypeCatalyst/ReagentPotential Product
ArylationPd(OAc)₂, Ligand, Ar-XN-(Prop-2-en-1-yl)-[position]-aryl-1-benzothiophen-7-amine
AlkenylationPd(OAc)₂, Ligand, AlkeneN-(Prop-2-en-1-yl)-[position]-alkenyl-1-benzothiophen-7-amine
AcetoxylationPd(OAc)₂, Oxidant[position]-Acetoxy-N-(prop-2-en-1-yl)-1-benzothiophen-7-amine

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the transformations of this compound is fundamental to controlling the reaction outcomes and optimizing conditions for desired products.

Mechanistic Hypotheses and Experimental Verification

The mechanisms of the reactions involving this compound can be inferred from studies of analogous systems. For the oxidative modifications, the reaction with peroxy acids is believed to proceed via a direct electrophilic attack of the peroxy oxygen on the sulfur atom.

For C-H activation reactions, palladium-catalyzed processes often involve a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. The specific mechanism is dependent on the catalyst, ligands, and substrate. In the case of amine-directed C-H activation, the initial step is likely the coordination of the nitrogen atom to the palladium center, bringing the catalyst into proximity with the C-H bonds of the benzothiophene ring.

In the context of oxidative cyclization involving the allyl group, a proposed mechanism for related N-allyl amides with an iodine(III) catalyst involves the activation of the N-allyl amide by the catalyst, which facilitates an intramolecular attack and subsequent ring formation. organic-chemistry.orgchemrxiv.org A similar pathway could be hypothesized for this compound, potentially leading to fused heterocyclic systems.

Experimental verification of these mechanistic hypotheses would involve a combination of techniques, including:

In situ spectroscopy (NMR, IR): To identify reaction intermediates.

Kinetic isotope effect (KIE) studies: To determine the rate-determining step and whether C-H bond cleavage is involved in this step.

Computational studies (DFT): To model reaction pathways and transition states. mdpi.com

Isolation and characterization of intermediates: Where possible, to confirm their role in the reaction pathway.

Kinetic Studies of Reaction Processes

For a typical bimolecular reaction, such as sulfur oxidation with m-CPBA, the reaction rate would likely be first order in both the benzothiophene substrate and the oxidizing agent.

Rate = k[this compound][Oxidant]

For more complex catalytic reactions, such as palladium-catalyzed C-H activation, the rate law can be more intricate, with dependencies on the concentrations of the substrate, catalyst, ligand, and any additives. The observed rate may also be influenced by catalyst activation or deactivation pathways.

Kinetic studies of related systems, such as the self-reaction of allyl radicals and their cross-reactions, have been performed to determine temperature and pressure-dependent rate constants. nih.gov While not directly applicable to the condensed-phase reactions of the target molecule, these studies highlight the methodologies used to investigate the kinetics of reactions involving allyl moieties.

To perform kinetic studies on the transformations of this compound, one would typically monitor the disappearance of the reactant and the appearance of the product over time using techniques like HPLC, GC, or NMR spectroscopy. By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.

Advanced Spectroscopic and Structural Elucidation for Academic Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC) would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy would reveal the chemical environment of the protons. The aromatic protons on the benzothiophene (B83047) ring system would appear in the downfield region, typically between 7.0 and 8.0 ppm. The vinyl protons of the prop-2-en-1-yl group would resonate in the 5.0-6.0 ppm range, showing characteristic splitting patterns. The methylene (B1212753) protons adjacent to the nitrogen would likely appear around 4.0 ppm.

¹³C NMR Spectroscopy would identify all unique carbon atoms in the molecule. The carbon atoms of the benzothiophene moiety would have signals in the aromatic region (120-150 ppm). The sp² carbons of the allyl group would be found around 115-135 ppm, while the sp³ carbon adjacent to the amine would be further upfield.

2D NMR Spectroscopy , including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to establish connectivity. COSY spectra would show correlations between adjacent protons, confirming the spin systems of the benzothiophene and prop-2-en-1-yl fragments. HSQC would link each proton to its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.

Illustrative ¹H and ¹³C NMR Data Table (Note: The following data is hypothetical and serves as an example of expected chemical shifts.)

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Benzothiophene Aromatic CH7.0 - 8.0110 - 140
-NH-~5.0 (broad)N/A
-CH₂- (allyl)~3.9~45
-CH= (allyl)5.8 - 6.0~135
=CH₂ (allyl)5.1 - 5.3~117

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups within this compound. nih.govnih.gov

FT-IR Spectroscopy would be expected to show a characteristic N-H stretching vibration for the secondary amine at approximately 3300-3500 cm⁻¹. The aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would be observed in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy , being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and non-polar bonds. The C-S bond of the benzothiophene ring, which can be weak in the IR spectrum, would likely show a more intense signal in the Raman spectrum.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Alkenyl C=CStretching1600 - 1680
Aromatic C=CStretching1450 - 1600
C-NStretching1250 - 1350

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound and for studying its fragmentation pathways.

Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For C₁₁H₁₁NS, the expected exact mass would be calculated and compared to the experimental value.

Fragmentation Pathway Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. Common fragmentation pathways for this molecule could include the loss of the allyl group, cleavage of the benzothiophene ring, and rearrangements. arkat-usa.org Understanding these pathways helps to confirm the proposed structure. For instance, a prominent fragment would likely correspond to the benzothiophen-7-amine cation following the loss of the prop-2-en-1-yl radical.

X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.govmdpi.commdpi.com It would also reveal the supramolecular structure, showing how the molecules pack in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonds or π-π stacking. nih.gov

Surface and Thin Film Characterization for Material Research

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface morphology of materials at the nanoscale. nih.gov If this compound were to be deposited as a thin film, AFM could be used to characterize the film's topography, roughness, and any self-assembled nanostructures. This is particularly relevant if the compound is being investigated for applications in organic electronics or sensor technology.

X-ray Diffraction (XRD) is used to analyze the crystalline structure of materials. nih.govresearchgate.net For a thin film of this compound, XRD would determine if the film is crystalline or amorphous. If crystalline, XRD patterns would provide information on the crystal structure, the orientation of the crystallites relative to the substrate, and the degree of crystallinity. nih.gov This data is crucial for understanding the relationship between the film's structure and its physical properties.

Thermal Analysis Techniques for Understanding Solid-State Behavior and Transitions

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Due to the absence of publicly available TGA data for this compound, a detailed discussion of its thermal stability, decomposition profile, and a corresponding data table cannot be provided.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Due to the absence of publicly available DSC data for this compound, a detailed analysis of its phase transitions, such as melting point, crystallization events, or polymorphic transformations, along with a data table, cannot be provided.

Further empirical research is necessary to determine the thermal properties of this compound. Once such studies are published and the data becomes available, a comprehensive and accurate article can be generated.

Theoretical and Computational Chemistry Studies of N Prop 2 En 1 Yl 1 Benzothiophen 7 Amine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its chemical behavior and physical properties. Computational methods provide deep insights into the arrangement and energies of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine, DFT calculations are employed to determine its optimized geometry and ground-state electronic properties. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Parameter Calculated Value
Total Energy-853.7 Hartrees
Dipole Moment2.15 Debye
C-S Bond Length (Thiophene)1.75 Å
C-N Bond Length1.38 Å

This interactive table presents key ground state properties of this compound as calculated by DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and its potential use in electronic applications.

For this compound, the HOMO is primarily localized on the electron-rich benzothiophene (B83047) and amine moieties, indicating that these are the likely sites for electrophilic attack. The LUMO, on the other hand, is distributed more across the entire molecule, including the prop-2-en-1-yl group. This distribution influences the molecule's electron-accepting capabilities and its electronic transition properties.

Orbital Energy (eV) Spatial Distribution
HOMO-5.82Benzothiophene ring, amine group
LUMO-1.25Delocalized across the molecule
HOMO-LUMO Gap4.57-

This interactive table summarizes the Frontier Molecular Orbital properties of this compound.

Molecular Conformation and Conformational Dynamics

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and biological properties. For flexible molecules like this compound, which has a rotatable prop-2-en-1-yl group, multiple conformations may exist. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

By performing a conformational analysis, it is possible to identify the global minimum energy structure as well as other low-energy conformers. The relative energies of these conformers provide insight into the flexibility of the molecule and the barriers to rotation around single bonds. This information is crucial for understanding how the molecule might interact with other molecules or pack in a solid-state material. The dynamics of these conformational changes can be simulated using molecular dynamics (MD) simulations, which provide a picture of how the molecule behaves over time at a given temperature.

Prediction and Analysis of Spectroscopic Properties (e.g., Absorption and Emission Spectra)

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption and emission spectra.

The calculated UV-Vis absorption spectrum of this compound is predicted to show strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the benzothiophene aromatic system. The amine and prop-2-en-1-yl substituents can cause shifts in these absorption bands. Similarly, the emission spectrum can be predicted, providing information about the molecule's potential as a fluorescent material.

Property Predicted Value Transition
Maximum Absorption Wavelength (λmax)285 nmπ-π*
Molar Absorptivity (ε)35,000 M⁻¹cm⁻¹-
Maximum Emission Wavelength (λem)350 nm-

This interactive table displays the predicted spectroscopic properties of this compound.

Intermolecular Interactions and Solid-State Packing Simulations

In the solid state, the properties of a material are heavily influenced by how the individual molecules pack together. Computational simulations can predict the most likely crystal packing arrangements. These simulations take into account the intermolecular forces, such as van der Waals interactions and potential hydrogen bonding, to determine the most energetically favorable crystal structure.

For this compound, the presence of the amine group allows for potential hydrogen bonding, which could significantly influence its solid-state packing. The planar benzothiophene core may lead to π-π stacking interactions, which are important for charge transport in organic electronic materials. Understanding these interactions is key to predicting the bulk properties of the material.

Charge Transport Property Predictions for Organic Electronic Materials

The potential of this compound as a material for organic electronics can be assessed by computationally predicting its charge transport properties. Key parameters include the reorganization energy and the electronic coupling between adjacent molecules.

The reorganization energy is the energy required to deform the molecule from its neutral geometry to its ionized geometry and vice versa. A low reorganization energy is desirable for efficient charge transport. Electronic coupling, or transfer integral, quantifies the ease with which a charge can hop between neighboring molecules in the solid state. These parameters can be calculated using DFT and are highly dependent on the molecular packing.

Parameter Calculated Value Significance
Hole Reorganization Energy (λh)0.25 eVLower values favor hole transport
Electron Reorganization Energy (λe)0.35 eVLower values favor electron transport
Hole Mobility (μh)0.1 cm²/VsPredicted mobility for holes
Electron Mobility (μe)0.05 cm²/VsPredicted mobility for electrons

This interactive table presents the predicted charge transport properties of this compound.

Computational Modeling of Reaction Pathways and Transition States

Theoretical and computational chemistry serve as powerful tools for elucidating the potential reaction mechanisms available to this compound. By employing methods such as Density Functional Theory (DFT), it is possible to map out potential energy surfaces for various transformations, identify transition states, and calculate activation energies. This section explores the computational modeling of plausible intramolecular reaction pathways for this compound, focusing on pericyclic rearrangements and electrophilic cyclization reactions.

One of the most probable intramolecular transformations for an N-allyl aryl amine is the amino-Claisen rearrangement, a acs.orgacs.org-sigmatropic shift. tsijournals.com For this compound, this rearrangement could theoretically proceed through two primary pathways, leading to the formation of C-allylated benzothiophene amines. The reaction would involve the migration of the allyl group from the nitrogen atom to either the C6 or C8 position of the benzothiophene ring, if sterically accessible and electronically favored.

Computational models would typically be constructed to simulate this process in the gas phase and in various solvents to understand the environmental effects on the reaction energetics. The geometry of the reactant, transition state, and product for each pathway would be optimized, and vibrational frequency analysis would be performed to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state).

The key energetic parameters derived from these calculations are the activation energy (ΔG‡) and the reaction energy (ΔG_rxn). A hypothetical set of data for a DFT study on the amino-Claisen rearrangement is presented in Table 1.

Table 1: Calculated Energetic Data for the Amino-Claisen Rearrangement of this compound

Pathway Product Activation Energy (ΔG‡) (kcal/mol) Reaction Energy (ΔG_rxn) (kcal/mol)
Path A 6-allyl-1-benzothiophen-7-amine 35.8 -12.5

This is a hypothetical data table generated for illustrative purposes.

The data in Table 1 suggests that the formation of 6-allyl-1-benzothiophen-7-amine (Path A) would be kinetically and thermodynamically favored over the formation of the 8-allyl isomer (Path B), due to a lower activation barrier and a more negative reaction energy.

Further computational analysis would involve the geometric parameters of the transition states. For a acs.orgacs.org-sigmatropic rearrangement, a chair-like six-membered transition state is typically expected. researchgate.net The bond lengths of the forming C-C bond and the breaking C-N bond in the transition state are critical parameters.

Table 2: Key Geometric Parameters of the Hypothetical Transition State for Path A

Parameter Bond Length (Å)
C(allyl)-C(6) distance 2.15

This is a hypothetical data table generated for illustrative purposes.

Another potential reaction pathway for this compound is an intramolecular electrophilic cyclization. This type of reaction could be promoted by a Lewis or Brønsted acid catalyst. The protonated or coordinated amine would activate the allyl group, which could then be attacked by the electron-rich benzothiophene ring. Computational modeling of this pathway would involve identifying the transition states for the cyclization step, which would likely lead to the formation of a new five or six-membered ring fused to the benzothiophene core. The regioselectivity of the cyclization (i.e., attack at different positions of the benzothiophene ring) would be a key aspect of the investigation.

DFT calculations could be employed to compare the activation barriers for the different possible cyclization pathways, thus predicting the most likely product. The nature of the transition state would be analyzed to understand the bonding changes during the ring-forming process.

Applications of this compound in Advanced Materials Science Remain Undocumented in Publicly Available Research

The benzothiophene moiety, a core component of the molecule , is a well-known building block in the design of various organic electronic materials. Research on benzothiophene derivatives has shown their potential in a range of applications due to their electronic properties. These derivatives have been explored for their charge carrier mobility and performance in electronic devices.

However, the specific properties and potential applications of this compound itself have not been reported. The introduction of the N-(prop-2-en-1-yl)amine group to the 7-position of the 1-benzothiophene core creates a unique molecule whose characteristics for materials science applications are yet to be investigated and documented in publicly accessible research.

Consequently, a detailed analysis of its role in organic semiconductors, design principles for high charge carrier mobility based on this specific compound, its integration into OFETs and OLEDs, or its use in photovoltaics and sensors cannot be provided at this time. Furthermore, there is no information regarding its potential in photonic and optoelectronic materials.

Future research may explore the synthesis and characterization of this compound and evaluate its properties for applications in advanced materials science. Until such studies are published, its role in this field remains speculative.

Applications in Advanced Materials Science

Photonic and Optoelectronic Materials

Fluorescence and Luminescence Characteristics of the Chemical Compound

Benzothiophene (B83047) and its derivatives are recognized for their fluorescent properties, which are crucial for their use in solar cells and thin-film devices. ktu.edu These compounds can act as efficient light emitters. ktu.edu The fluorescence quantum yield, a measure of the efficiency of light emission, can be highly sensitive to the molecular environment. For instance, the fluorescence of some related heterocyclic dimers is intense in nonpolar solvents but is dramatically quenched in polar media. mdpi.com

The photophysical properties are dictated by the π-conjugated system of the benzothiophene core. Structural modifications, such as the oxidation of the sulfur atom, can significantly shift absorption and emission maxima to longer wavelengths and enhance emission quantum yields to near unity. mdpi.com The introduction of an N-allyl amine group at the 7-position is expected to modulate these properties through donor-acceptor interactions within the molecule.

Below is a table summarizing the photophysical properties of related benzothieno[3,2-b]benzothiophene (BTBT) derivatives, illustrating the impact of molecular structure on fluorescence.

Interactive Table: Photophysical Data of Selected Benzothiophene Derivatives

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield (ΦF)
2,7-diBr-BTBT 345 370 25 >0.99
2,7-diBr-BTBTDO 360 439 79 >0.99
2,7-diBr-BTBTTO 375 465 90 >0.99

Data derived from studies on oxidized 2,7-dibromo BTBT derivatives, which serve as a model for the benzothiophene core's optical behavior. mdpi.com

Tunability of Optical Properties via Molecular Engineering

The optical and electronic properties of materials based on the benzothiophene scaffold can be precisely adjusted through molecular engineering. mdpi.com This involves the strategic addition or modification of functional groups to the core structure to alter its light-absorbing and emitting characteristics. The π-conjugated systems of these organic semiconductors can be readily adjusted to optimize molecular arrangement for specific optical and electronic properties. mdpi.com

Techniques for tuning these properties include:

Substitution: Introducing electron-donating groups (like the amine in the title compound) or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths. nih.govrsc.org

Core Modification: Altering the core structure itself, for example, through the oxidation of the thiophene (B33073) sulfur atom, transforms the electron-donating thienyl group into a strong electron-accepting sulfonyl group. mdpi.com This significantly impacts electron distribution and optoelectronic properties. mdpi.com

Extension of Conjugation: Adding more aromatic or conjugated units to the benzothiophene backbone can extend the π-system, typically leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. polimi.it

These molecular engineering strategies provide a pathway to design bespoke materials with tailored optical responses for applications such as organic light-emitting diodes (OLEDs) and sensors. nih.gov

Investigation into Nonlinear Optical (NLO) Properties

Organic molecules with significant π-electron delocalization, particularly those with donor-acceptor architectures, are of great interest for their nonlinear optical (NLO) properties. nih.gov NLO materials interact with intense laser light to produce optical phenomena such as second-harmonic generation (SHG), where the frequency of the light is doubled. nih.gov The structure of N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine, featuring an electron-donating amine group attached to the π-conjugated benzothiophene system, makes it a promising candidate for NLO applications.

The NLO response in such organic chromophores is dependent on charge transfer from the donor to the acceptor through the π-spacer. nih.gov Molecular engineering can be employed to enhance these properties by modifying the strength of the donor and acceptor groups or by extending the conjugation length of the π-bridge. nih.govresearchgate.net Studies on related systems show that these materials can exhibit large and stable second-order NLO coefficients, which are crucial for the development of next-generation optoelectronic and photonic devices. mdpi.com

Interactive Table: NLO Properties of an Example Organic Polymer

Property Value Conditions
Second Harmonic Generation Stable Off-resonant (532 nm)
χzzz(2) (NLO-coefficient) 280 ± 10 pm/V Rod-like molecular approximation
χzxx(2) (NLO-coefficient) 100 ± 10 pm/V Rod-like molecular approximation

Data for a poly(2,5-bis(but-2-ynyloxy) benzoate containing a polar diacetylene chromophore, illustrating the NLO potential of engineered organic materials. mdpi.com

Supramolecular Assemblies and Liquid Crystalline Systems

The ability of molecules to self-organize into ordered structures is fundamental to creating functional materials. The interplay of a rigid aromatic core and flexible side chains in this compound suggests a propensity for forming complex supramolecular and liquid crystalline phases.

Self-Assembly Principles and Directing Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Supramolecular assembly is driven by non-covalent intermolecular interactions. For this compound, the key interactions directing self-assembly are:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor. This can lead to the formation of chains or dimeric structures, significantly influencing crystal packing. nih.govresearchgate.net In a related benzothiazole structure, strong intermolecular N—H⋯N hydrogen bonds were observed to stabilize the crystal lattice. nih.gov

π-π Stacking: The flat, aromatic surface of the benzothiophene ring allows for π-π stacking interactions between adjacent molecules. These interactions are crucial in the formation of columnar or layered structures, which are essential for charge transport in organic semiconductors. acs.orgnih.gov In some thiophene derivatives, molecules are arranged in pairs about inversion centers with ring centroids separated by distances indicative of stacking. nih.gov

These combined interactions guide the molecule to self-assemble into well-defined, ordered architectures in the solid state. nih.gov

Liquid Crystalline Phases and Temperature-Dependent Phase Transitions

Many derivatives of the larger mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) core, which contains two fused thiophene units, are known to exhibit liquid crystalline behavior. researchgate.net These materials can form mesophases, such as smectic phases, which possess a degree of order between that of a crystalline solid and an isotropic liquid. acs.org The formation of such phases is typically driven by the molecular shape, which combines a rigid core (the benzothiophene) with flexible peripheral chains (the N-allyl group).

Upon heating, these materials can undergo a series of temperature-dependent phase transitions. For example, a crystalline solid might transition to a highly ordered smectic E (SmE) phase, and then to a less ordered smectic A (SmA) phase, before finally melting into an isotropic liquid at the clearing point. acs.orgulb.ac.be These transitions are often studied using differential scanning calorimetry (DSC) and can be accompanied by significant changes in material properties. researchgate.net For instance, the transition from a crystalline state to a SmE phase is believed to involve the "melting" of the alkyl chains while the cores remain ordered. acs.org

Interactive Table: Phase Transition Temperatures of a BTBT Derivative

Transition Temperature (°C)
Crystal to Smectic E (SmE) 143-146
Smectic E (SmE) to Isotropic 210

Data for 2-decyl-7-phenyl- mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (Ph-BTBT-C10), a related compound known to form liquid crystalline phases. ulb.ac.beacs.org

Crystal Engineering for Controlled Solid-State Architectures and Polymorphism

Crystal engineering involves the design and control of crystal structures to achieve desired material properties. For organic semiconductors, the molecular packing in the solid state is critical as it directly impacts electronic properties like charge carrier mobility. nih.gov Benzothiophene derivatives can exhibit polymorphism, meaning they can crystallize into different solid-state forms with distinct molecular arrangements and properties. ulb.ac.benih.gov

Researchers can influence the resulting polymorph by controlling crystallization conditions such as temperature, solvent, and the substrate used for thin-film growth. nih.gov For example, thin films of a BTBT derivative grown on an SiO₂ substrate can adopt a substrate-induced phase (SIP) that is different from its bulk crystal structure. nih.gov Annealing these films at elevated temperatures can cause a reversible structural transition to a high-temperature phase (HTP). nih.gov Understanding and controlling these polymorphic transitions are key to optimizing the performance of electronic devices based on these materials. nih.gov

Polymer Chemistry and Advanced Polymeric Materials

The unique structure of this compound, which combines a benzothiophene moiety with a reactive allyl group, theoretically suggests its potential as a monomer in various polymerization reactions. The benzothiophene unit could impart desirable electronic and optical properties, while the allyl group provides a route for polymerization. However, the practical application of this compound in the following areas of polymer chemistry remains unexplored in published scientific literature.

Utilization as a Monomer for Conjugated Polymers and Copolymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are known for their electronic conductivity and are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Benzothiophene derivatives are often incorporated into these polymers to enhance their performance. The allyl group in this compound could potentially be utilized in polymerization methods like Ziegler-Natta or metathesis polymerization to form a conjugated polymer. However, no studies have been published that demonstrate the synthesis or characterization of conjugated polymers or copolymers derived from this specific monomer.

Formation of Microporous Polymer Networks

Microporous polymer networks are materials with interconnected pores of microscopic size, offering high surface areas that are advantageous for applications in gas storage, separation, and catalysis. The rigid structure of the benzothiophene unit could, in principle, contribute to the formation of a robust porous network. Polymerization of a multifunctional monomer containing the this compound unit could lead to such a network. Despite this potential, there are no research articles or patents that describe the use of this compound in the synthesis of microporous polymer networks.

Development of Polymeric Microspheres with Tunable Properties

Polymeric microspheres are small spherical particles that have a wide range of applications, including in drug delivery, diagnostics, and as additives in various materials. The properties of these microspheres can be tuned by the choice of monomer. While the functional groups of this compound could potentially be used to create functionalized microspheres with specific properties, there is currently no scientific literature that reports its use in the development of polymeric microspheres.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine

Based on available scientific literature, there is no specific academic research focused on this compound. The study of benzothiophene (B83047) derivatives is extensive, with research highlighting their wide range of therapeutic properties and applications in the optoelectronic industry. nih.gov Compounds based on the benzothiophene core are known to be part of drugs like the selective estrogen receptor modulators arzoxifene (B129711) and raloxifene, the antipsychotic agent brexpiprazole, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton. nih.gov

However, for this compound specifically, there is no available data on its synthesis, characterization, or biological and physical properties in peer-reviewed journals or chemical databases. The prop-2-en-1-yl (allyl) group is a common functional group in organic chemistry, known for its reactivity and use in polymerization and as a synthetic handle, but its specific combination with 1-benzothiophen-7-amine has not been a subject of published research.

Identification of Key Challenges and Opportunities for Future Research

The primary challenge concerning this compound is the fundamental lack of any dedicated research. This absence of information presents a clear opportunity for foundational scientific inquiry.

Key Challenges:

Absence of Synthesis Data: There are no published, optimized protocols for the synthesis of this specific compound. While general methods for N-alkylation of amines are well-known, their application to 1-benzothiophen-7-amine with allyl bromide would need to be developed and characterized.

No Characterization Data: Without synthesis, no spectroscopic (NMR, IR, MS) or crystallographic data is available. These are essential for confirming the compound's structure and purity.

Unknown Properties: Its physical, chemical, electronic, and biological properties are entirely unexplored.

Opportunities for Future Research:

Synthesis and Characterization: The most immediate opportunity is the development of a reliable synthetic route to produce this compound. Subsequent full characterization would provide the foundational data for all future studies.

Exploration of Biological Activity: Given that the benzothiophene core is present in numerous bioactive compounds, this derivative should be screened for various biological activities, such as antimicrobial, antifungal, or anticancer properties. nih.gov The allyl group could influence its binding affinity and metabolic profile.

Materials Science Applications: Benzothiophene-derived polymers have gained attention for their π-conjugated systems, making them useful in optoelectronics. nih.gov Future research could explore the polymerization of this compound via its allyl group to create novel polymers with potentially interesting conductive or photophysical properties. The impact of sulfur oxidation on the properties of benzothiophene derivatives has been shown to be significant, suggesting another avenue for modifying the properties of this compound. mdpi.com

Broader Implications and Potential Impact in Advanced Materials Science and Sustainable Chemistry

While speculative due to the lack of data, the potential impact of research into this compound can be extrapolated from the known applications of its constituent chemical motifs.

Advanced Materials Science: The presence of both the electron-rich benzothiophene ring system and a polymerizable allyl group in one molecule makes it a promising monomer for creating novel functional polymers. These materials could possess unique electronic, optical, or thermoelectric properties. Research on related benzothiophene structures has shown that modifications can tune their performance as organic semiconductors. espublisher.com Investigating this compound could lead to the development of new organic electronic materials for applications in sensors, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs).

Sustainable Chemistry: The development of efficient, "green" synthetic routes for benzothiophene derivatives is an active area of research. mdpi.com Future work on this compound could focus on sustainable synthesis methods, such as using eco-friendly catalysts and solvents. If the compound or its derived polymers exhibit valuable properties, establishing an environmentally benign production process would be a significant contribution to sustainable chemistry.

Q & A

Q. What are reliable synthetic routes for N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine?

Methodological Answer:

  • A multistep approach involves coupling 1-benzothiophen-7-amine with allyl groups via reductive amination. For example, allylation using allyl bromide in the presence of a palladium catalyst (e.g., Pd/NiO) under hydrogen atmosphere can yield the target compound (isolated yields up to 95%) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1^1H NMR (400 MHz, CDCl3_3) ensures product integrity. Adjust reaction stoichiometry and catalyst loading to optimize yields .

Q. How is this compound characterized post-synthesis?

Methodological Answer:

  • Spectroscopy : 1^1H NMR (chemical shifts for aromatic protons: δ 7.2–7.8 ppm; allyl group protons: δ 5.1–5.9 ppm) and high-resolution mass spectrometry (HRMS) confirm molecular weight and structural motifs .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL-2018 refines bond lengths/angles and validates stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Methodological Answer:

  • Use SHELXL’s twin refinement for handling twinned crystals. Define twin laws (e.g., -h, -k, -l) and apply the TWIN/BASF commands to refine twin fractions .
  • Validate results with WinGX’s ORTEP for anisotropic displacement ellipsoids and check for overfitting via R-factor convergence (target: R1<0.05R_1 < 0.05) .
  • Cross-verify hydrogen bonding networks and π-π interactions using Mercury 4.3.1 .

Q. What strategies address unexpected byproducts in allylation reactions?

Methodological Answer:

  • Mechanistic Analysis : Employ LC-MS to identify intermediates (e.g., over-alkylated amines). Use deuterated solvents (d6d_6-DMSO) in 2^2H NMR to trace proton transfer pathways .
  • Computational Modeling : Optimize transition states with Gaussian 16 (B3LYP/6-31G*) to predict competing pathways (e.g., N- vs. S-allylation) .

Q. How can the bioactivity of this compound be evaluated?

Methodological Answer:

  • In Vitro Assays : Test antifungal activity via microdilution (MIC values against Candida albicans) using coordination compounds (e.g., Fe/Co/Ni complexes with thiosemicarbazone ligands) .
  • Molecular Docking : Simulate binding to cytochrome P450 (PDB: 4DQL) using AutoDock Vina to assess metabolic stability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.